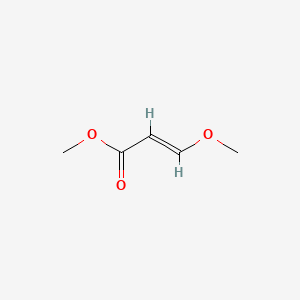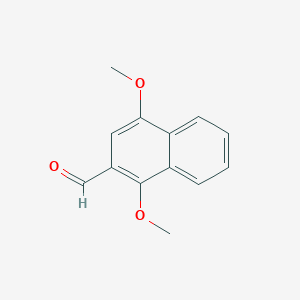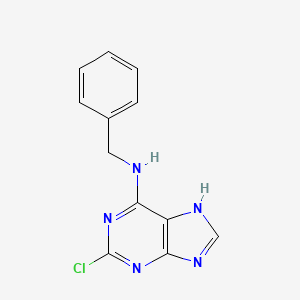
N-Benzyl-2-chloro-9H-purin-6-amine
Descripción general
Descripción
N-Benzyl-2-chloro-9H-purin-6-amine is a chemical compound with the CAS Number: 39639-47-9. It has a molecular weight of 259.7 and its IUPAC name is N-benzyl-2-chloro-9H-purin-6-amine .
Synthesis Analysis
The synthesis of N-Benzyl-2-chloro-9H-purin-6-amine involves a reaction of 2,6-dichloropurine with benzylamine and triethylamine in n-butanol. The mixture is stirred and heated at 60°C for 15 minutes. The resulting precipitate is filtered, washed with water and methanol, and air-dried overnight .Molecular Structure Analysis
The InChI code for N-Benzyl-2-chloro-9H-purin-6-amine is 1S/C12H10ClN5/c13-12-17-10 (9-11 (18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2, (H2,14,15,16,17,18) .Physical And Chemical Properties Analysis
N-Benzyl-2-chloro-9H-purin-6-amine is a solid substance. It should be stored in a dark place, under an inert atmosphere, at 2-8°C. Its purity is 95%. It has a high GI absorption, is BBB permeant, and acts as an inhibitor for CYP1A2, CYP2C19, CYP2D6, and CYP3A4 .Aplicaciones Científicas De Investigación
Antitumor Agents
N-Benzyl-2-chloro-9H-purin-6-amine: derivatives have been synthesized and investigated for their potential role as antitumor agents. These compounds have shown promise in inducing apoptosis in cancer cell lines, suggesting their use as chemotherapy agents .
Apoptosis-Inducing Agents
The compound has been part of studies to develop new pharmacophore models for apoptosis-inducing agents in cancer therapy. This involves understanding the structural requirements for activity against specific cancer cell lines .
Pharmacophore Modelling
Research has utilized N-Benzyl-2-chloro-9H-purin-6-amine in pharmacophore modelling to identify key features like aromatic centers, hydrogen acceptor/donor centers, and hydrophobic areas that are consistent with cytotoxic activity .
Synthesis of Purine Derivatives
The compound serves as a starting material for the synthesis of various purine derivatives. These derivatives are then tested for different biological activities, including their role as antitumor agents .
Safety And Hazards
Propiedades
IUPAC Name |
N-benzyl-2-chloro-7H-purin-6-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN5/c13-12-17-10(9-11(18-12)16-7-15-9)14-6-8-4-2-1-3-5-8/h1-5,7H,6H2,(H2,14,15,16,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJKBYBPPNNHJSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC3=C2NC=N3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80444807 | |
| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Benzyl-2-chloro-9H-purin-6-amine | |
CAS RN |
39639-47-9 | |
| Record name | N-BENZYL-2-CHLORO-9H-PURIN-6-AMINE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80444807 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3S,4R,5S,6S)-2-[(2R,3R,5R,6R)-2-Hexoxy-5-hydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-methyloxane-3,4,5-triol](/img/structure/B1366451.png)
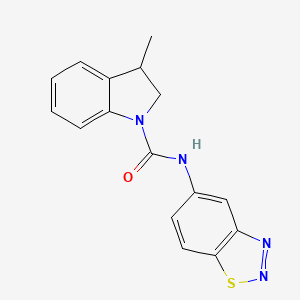
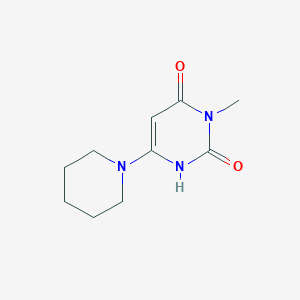

![[[2-(2,4-Dinitrophenyl)cyclohexylidene]amino] methanesulfonate](/img/structure/B1366469.png)


![2-{[Cyclohexyl(methyl)amino]carbonyl}cyclohexanecarboxylic acid](/img/structure/B1366479.png)
